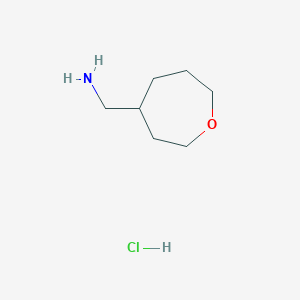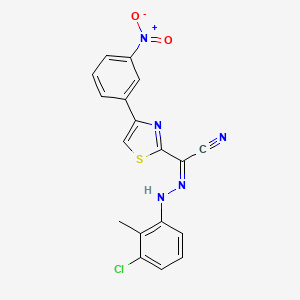
Oxepan-4-ylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxepan-4-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 It is a hydrochloride salt form of oxepan-4-ylmethanamine, which is a derivative of oxepane, a seven-membered heterocyclic compound containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxepan-4-ylmethanamine;hydrochloride typically involves the reaction of oxepane derivatives with amine groups under controlled conditions. . The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxepan-4-ylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepanone derivatives.
Reduction: Reduction reactions can convert oxepan-4-ylmethanamine to its corresponding alcohol or alkane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepanone derivatives, while substitution reactions can produce a variety of substituted oxepan-4-ylmethanamine derivatives.
Aplicaciones Científicas De Investigación
Oxepan-4-ylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of oxepan-4-ylmethanamine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-2-ylmethanamine: A four-membered ring analog with similar chemical properties but different reactivity due to ring strain.
Oxazepam: A benzodiazepine derivative with a similar amine group but different pharmacological properties.
Methenamine: A heterocyclic compound used as a urinary tract antiseptic with a different mechanism of action.
Uniqueness
Oxepan-4-ylmethanamine;hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable derivatives makes it valuable in synthetic chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
oxepan-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-6-7-2-1-4-9-5-3-7;/h7H,1-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSKHVUGBSMOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,5-Dichloro-1-[2-(4-chlorophenyl)sulfonylethyl]imidazole](/img/structure/B2492564.png)
![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)
![2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2492566.png)

![ethyl (2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]but-2-enoate](/img/structure/B2492569.png)

![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2492576.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)

![2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzene-1-sulfonamide](/img/structure/B2492583.png)

![3-[(2,5-dimethylphenyl)methyl]-8-[(furan-2-yl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2492587.png)
